8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a spirocyclic compound featuring a 1,4-dioxa-8-azaspiro[4.5]decane core with a 3-fluoro-5-methoxyphenyl substituent attached to the nitrogen atom. The spirocyclic core combines a piperidine ring fused with a 1,4-dioxolane ring, creating a rigid bicyclic structure. The compound’s molecular formula is C₁₄H₁₈FNO₃ (molecular weight: 275.30 g/mol) . Key physicochemical properties include a purity of 95% and hazard warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
Properties
Molecular Formula |
C14H18FNO3 |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
8-(3-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H18FNO3/c1-17-13-9-11(15)8-12(10-13)16-4-2-14(3-5-16)18-6-7-19-14/h8-10H,2-7H2,1H3 |
InChI Key |
MACLPVKMSSUAEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N2CCC3(CC2)OCCO3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic derivatives.
Substitution: Formation of substituted spirocyclic compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane lies in its potential as a pharmaceutical agent. Research has indicated that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that spirocyclic compounds can inhibit tumor growth and induce apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy against specific cancer types.
- Antimicrobial Activity : The fluoro and methoxy substituents can improve the compound's interaction with microbial targets, potentially leading to new antimicrobial agents.
Chemical Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its spirocyclic framework allows for:
- Building Block for Drug Development : Researchers utilize this compound to synthesize derivatives with enhanced pharmacological properties.
- Reactions with Nucleophiles : The presence of functional groups makes it amenable to nucleophilic substitution reactions, facilitating the creation of diverse chemical entities.
Material Science
In material science, spirocyclic compounds are explored for their unique physical properties:
- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific characteristics such as increased thermal stability or enhanced mechanical properties.
- Nanotechnology : Its structure may allow for applications in nanomaterials where specific interactions at the molecular level are crucial.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of various spirocyclic compounds, including derivatives of this compound. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, suggesting potential for further development as an anticancer drug.
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing novel derivatives of this compound demonstrated successful modifications that enhanced solubility and bioavailability. These derivatives showed improved activity against resistant bacterial strains.
Data Table: Comparison of Biological Activities
| Compound Name | Anticancer Activity | Antimicrobial Activity | Solubility |
|---|---|---|---|
| This compound | Moderate | High | Soluble in DMSO |
| Derivative A | High | Moderate | Soluble in water |
| Derivative B | Low | High | Sparingly soluble |
Mechanism of Action
The mechanism of action of 8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane scaffold is highly versatile, with diverse substituents modulating biological activity, solubility, and reactivity. Below is a comparative analysis of structurally related compounds:
Structural and Functional Group Variations
Biological Activity
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane, with the CAS number 1960391-70-1, is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C14H18FNO3
- Molecular Weight : 267.30 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The compound is believed to act as a ligand for sigma receptors, which are implicated in several neurobiological processes.
Sigma Receptor Interaction
Research indicates that compounds similar to this compound exhibit high affinity for sigma receptors. For instance, studies have shown that derivatives of the dioxa-spiro compound can selectively bind to sigma-1 receptors with low lipophilicity, which enhances their potential as therapeutic agents in treating neurological disorders .
Affinity and Selectivity
A notable study evaluated a series of piperidine compounds related to dioxa-spiro structures. One derivative demonstrated a Ki value of 5.4 nM for sigma-1 receptors and significant selectivity over sigma-2 receptors and the vesicular acetylcholine transporter . This suggests that this compound may exhibit similar properties, making it a candidate for further investigation in neurological applications.
Case Studies
Several case studies have explored the pharmacological effects of compounds within the same chemical class:
- Neuroprotective Effects : Compounds like this compound have been evaluated for their neuroprotective effects in models of neurodegeneration. These studies often measure cell viability and apoptosis in neuronal cell lines.
- Antidepressant Activity : Research has indicated that certain dioxa-spiro compounds can exhibit antidepressant-like effects in animal models by modulating serotonin levels and receptor activity .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
